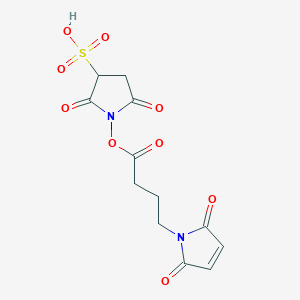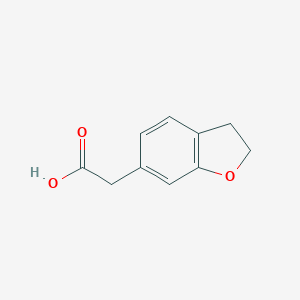
2-Furanylmethyl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanylmethyl beta-D-glucopyranoside is a natural compound belonging to the class of glycosides. It is commonly found in various plants, including the roots of Glycyrrhiza glabra, the leaves of Stevia rebaudiana, and the fruits of Morus alba. The compound has the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanylmethyl beta-D-glucopyranoside can be achieved through enzymatic methods. One common approach involves the use of β-glucosidase enzymes to catalyze the reaction between glucose and furfuryl alcohol in non-aqueous reaction systems, such as organic solvents, ionic liquids, and co-solvent mixtures . The reaction conditions typically include a temperature of 30°C and the presence of specific enzymes like the N189F dalcochinase mutant .
Industrial Production Methods
Industrial production of this compound often employs similar enzymatic methods due to their regio- and stereo-selectivity under mild conditions. The use of reverse hydrolysis reactions in ionic liquids and co-solvent mixtures has shown great potential for commercial production .
Análisis De Reacciones Químicas
Types of Reactions
2-Furanylmethyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanyl derivatives.
Reduction: Reduction reactions can convert the furanyl group to a more saturated form.
Substitution: The glucopyranoside moiety can undergo substitution reactions to form different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH .
Major Products
The major products formed from these reactions include various furanyl derivatives and substituted glycosides, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Furanylmethyl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying glycosidic bond formation and cleavage.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diabetes and other metabolic disorders.
Industry: It is used in the production of natural sweeteners and flavoring agents due to its presence in plants like Stevia rebaudiana.
Mecanismo De Acción
The mechanism of action of 2-Furanylmethyl beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like alpha-glucosidase, which plays a role in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption in the intestine, making it a potential candidate for managing blood sugar levels in diabetic patients .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Furanylmethyl beta-D-glucopyranoside include other glycosides like:
- Methyl beta-D-glucopyranoside
- Octyl beta-D-glucopyranoside
- Decyl beta-D-glucopyranoside
Uniqueness
What sets this compound apart from these similar compounds is its unique furanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(furan-2-ylmethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c12-4-7-8(13)9(14)10(15)11(18-7)17-5-6-2-1-3-16-6/h1-3,7-15H,4-5H2/t7-,8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALKZMMFTFYDCH-KAMPLNKDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)



